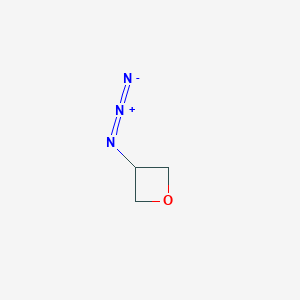

3-Azidooxetane

Beschreibung

Eigenschaften

IUPAC Name |

3-azidooxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-3-1-7-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBNHYWWBQMQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

3-Azidooxetane can be synthesized through different methods, often involving the reaction of 3-oxetyl tosylate with potassium azide . The traditional methods sometimes involve toxic solvents, which has led to the development of new synthesis methods to obtain pure material with satisfying yields . It is an energetic compound, with both the oxetane ring and the azido group contributing to its energetic properties .

Energetic Binders and Polymers

One of the primary applications of this compound is in the field of energetic binders, particularly as a replacement for glycidyl azide polymer (GAP) . GAP is widely used in explosives and propellants, but it has drawbacks such as non-uniform chain termination and the requirement for toxic epichlorohydrin in its synthesis . Poly(this compound) can bypass these problems due to its structural similarity and uniform chain termination .

- Polymerization: this compound can be polymerized to form poly(this compound), which has similar properties to GAP but with improved characteristics . The polymerization of this compound results in only terminating primary hydroxyl groups, leading to more homogeneous curing results compared to glycidyl azide (GA) polymers .

- Performance: Poly(this compound) has been studied for its thermal behavior, energetic performance, plasticizer compatibility, and curing properties . It has been found to be a fully adequate, and potentially more environmentally benign, substitute for GAP .

- Safety: Using poly(3-tosyloxyoxetane) and poly(3-mesyloxyoxetane) as precursors can increase the yield and improve safety, as it avoids handling the sensitive this compound directly .

Other potential applications

The search results also suggest the potential of this compound in other areas:

Wirkmechanismus

The mechanism by which 3-azidooxetane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, facilitating the substitution process. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Glycidyl Azide (GA) and GAP

- Polymerization Behavior :

GA polymerizes via epoxide ring-opening, forming secondary (β) and primary (α) hydroxyl termini. The dual reactivity introduces variability in chain termination, complicating curing processes. In contrast, 3-azidooxetane’s oxetane ring opens exclusively to primary hydroxyl groups, ensuring uniformity . - Energetic Performance :

Computational modeling (EXPLO5 V6.04) indicates comparable detonation velocities and pressures between poly(this compound) and GAP due to similar azide content. However, this compound’s structural homogeneity may enhance mechanical stability in formulations . - Sensitivity :

Both compounds exhibit similar sensitivity to shock and friction (as per BAM standards), necessitating careful handling. However, impurities from traditional GA synthesis methods can exacerbate sensitivity, whereas modern this compound routes minimize contaminants .

Poly(BAMO) and Other Energetic Polymers

Poly(bis-azidomethyl oxetane) (BAMO) shares structural motifs with poly(this compound) but contains two azide groups per monomer. This increases energy density but also elevates sensitivity. Poly(this compound) strikes a balance between energy output and stability, making it preferable for applications requiring predictable degradation profiles .

Comparative Data Table

| Property | This compound/Poly(this compound) | GAP | Poly(BAMO) |

|---|---|---|---|

| Polymerization Mode | Single ring-opening (primary -OH) | Dual ring-opening | Single ring-opening |

| Homogeneity | High (mono-terminated chains) | Moderate | Moderate |

| Energy Density | ~2500 m/s (detonation velocity)* | ~2400 m/s* | ~2800 m/s* |

| Sensitivity | Moderate (BAM standards) | Moderate | High |

| Synthesis Scalability | Improved (non-toxic solvents) | Established | Challenging |

*Theoretical values based on EXPLO5 modeling .

Biologische Aktivität

3-Azidooxetane is a compound of significant interest in the field of energetic materials and polymer chemistry. Its unique structural properties and potential applications in various domains, including pharmaceuticals and materials science, make it a valuable subject of study. This article delves into the biological activity of this compound, synthesizing data from recent research findings, case studies, and relevant data tables.

This compound is characterized by its azido functional group, which contributes to its reactivity and potential as an energetic material. The compound can be synthesized through improved methods that enhance yield and purity compared to traditional techniques. The synthesis typically involves the use of oxetan-3-ol derivatives as precursors, followed by azidation processes.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅N₃O |

| Molecular Weight | 101.09 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to heat and shock |

Pharmacological Applications

Recent studies have indicated that this compound and its derivatives exhibit biological activity that could be harnessed for pharmaceutical applications. Specifically, the compound has been investigated for its potential in drug delivery systems, particularly in anti-AIDS therapies. Research has shown that polyrotaxane conjugates incorporating azido groups can enhance the efficacy of drug delivery mechanisms .

Energetic Properties and Safety

The energetic properties of this compound have been assessed using the EXPLO5 V6.04 thermochemical code, which evaluates its performance as an energetic material. The compound demonstrates notable sensitivity to mechanical stimuli such as impact and friction, which are critical factors in determining its safety profile for practical applications .

Case Studies

- Polymerization Studies : Research has shown that polymerization of this compound leads to the formation of poly(this compound), which retains similar properties to hydroxy-terminated glycidyl azide polymer (GAP). This homopolymer exhibits promising characteristics for use in energetic materials due to its stability and performance under various conditions .

- Comparative Analysis : A comparative study between this compound and glycidyl azide revealed that both compounds share similar repeating units but differ in their polymerization behavior, making this compound a more favorable option for certain applications due to its unique termination properties .

Table 2: Comparative Energetic Properties

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Sensitivity (BAM Test) |

|---|---|---|---|

| This compound | 6488 | 14.7 | Moderate |

| Glycidyl Azide | 6000 | 12.5 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.